molecular formula C15H17FOSi B11856370 [(2'-Fluoro[1,1'-biphenyl]-4-yl)oxy](trimethyl)silane CAS No. 923294-77-3

[(2'-Fluoro[1,1'-biphenyl]-4-yl)oxy](trimethyl)silane

Cat. No.: B11856370
CAS No.: 923294-77-3
M. Wt: 260.38 g/mol
InChI Key: OUBSEEGOQJJUQY-UHFFFAOYSA-N
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Description

(2’-Fluoro[1,1’-biphenyl]-4-yl)oxysilane is a chemical compound that features a biphenyl structure with a fluoro substituent and a trimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’-Fluoro[1,1’-biphenyl]-4-yl)oxysilane typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2’-Fluoro[1,1’-biphenyl]-4-yl)oxysilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the fluoro substituent or other parts of the molecule.

    Substitution: Nucleophilic substitution reactions can replace the fluoro group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of biphenyl compounds with different substituents.

Scientific Research Applications

(2’-Fluoro[1,1’-biphenyl]-4-yl)oxysilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2’-Fluoro[1,1’-biphenyl]-4-yl)oxysilane involves its interaction with specific molecular targets. The fluoro substituent can enhance the compound’s binding affinity to certain enzymes or receptors, while the trimethylsilane group can influence its solubility and stability. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2’-Fluoro[1,1’-biphenyl]-4-yl)oxysilane is unique due to the presence of both the fluoro substituent and the trimethylsilane group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

923294-77-3

Molecular Formula

C15H17FOSi

Molecular Weight

260.38 g/mol

IUPAC Name

[4-(2-fluorophenyl)phenoxy]-trimethylsilane

InChI

InChI=1S/C15H17FOSi/c1-18(2,3)17-13-10-8-12(9-11-13)14-6-4-5-7-15(14)16/h4-11H,1-3H3

InChI Key

OUBSEEGOQJJUQY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CC=C(C=C1)C2=CC=CC=C2F

Origin of Product

United States

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